molecular formula C19H27N3O B4260883 4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(3-phenylpropyl)morpholine

4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(3-phenylpropyl)morpholine

Cat. No. B4260883
M. Wt: 313.4 g/mol
InChI Key: FYZLKBRAPWIUSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(3-phenylpropyl)morpholine, also known as DMPPM, is a synthetic compound with potential applications in scientific research. It belongs to the class of morpholine derivatives and has been found to exhibit promising biological activities. In

Mechanism of Action

4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(3-phenylpropyl)morpholine acts as a selective agonist of the sigma-1 receptor, binding to its extracellular domain and inducing conformational changes that activate downstream signaling pathways. The activation of the sigma-1 receptor has been found to modulate the release of several neurotransmitters, including dopamine, serotonin, and glutamate, and to regulate the activity of ion channels, including the NMDA receptor. The exact mechanism of action of 4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(3-phenylpropyl)morpholine is still under investigation, but it is believed to involve the modulation of intracellular calcium levels and the activation of protein kinases.
Biochemical and Physiological Effects:
4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(3-phenylpropyl)morpholine has been found to exhibit several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the enhancement of cell survival. It has been reported to increase the release of dopamine and serotonin in the brain, which are neurotransmitters involved in mood regulation and reward processing. 4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(3-phenylpropyl)morpholine has also been found to enhance the activity of the NMDA receptor, which is involved in learning and memory processes. In addition, 4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(3-phenylpropyl)morpholine has been shown to protect cells from oxidative stress and to enhance cell survival under conditions of hypoxia.

Advantages and Limitations for Lab Experiments

4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(3-phenylpropyl)morpholine has several advantages for lab experiments, including its high selectivity for the sigma-1 receptor and its potential applications in neuroscience research. However, there are also some limitations to its use, including its relatively low yield and the need for careful monitoring of the reaction conditions during synthesis. In addition, 4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(3-phenylpropyl)morpholine has not been extensively studied in vivo and its safety and toxicity profile are not well understood.

Future Directions

There are several future directions for research on 4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(3-phenylpropyl)morpholine, including the investigation of its potential therapeutic applications in neurological disorders, the elucidation of its mechanism of action, and the development of more efficient synthesis methods. In addition, the development of selective sigma-1 receptor agonists and antagonists could provide valuable tools for studying the role of this receptor in cellular processes and for developing new therapeutic approaches for neurological disorders.

Scientific Research Applications

4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(3-phenylpropyl)morpholine has been found to exhibit potential applications in scientific research, particularly in the field of neuroscience. It has been reported to act as a selective agonist of the sigma-1 receptor, which is a transmembrane protein involved in various cellular processes, including modulation of ion channels, neurotransmitter release, and cell survival. The sigma-1 receptor has been implicated in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

4-[(2,3-dimethylimidazol-4-yl)methyl]-2-(3-phenylpropyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O/c1-16-20-13-18(21(16)2)14-22-11-12-23-19(15-22)10-6-9-17-7-4-3-5-8-17/h3-5,7-8,13,19H,6,9-12,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZLKBRAPWIUSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1C)CN2CCOC(C2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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